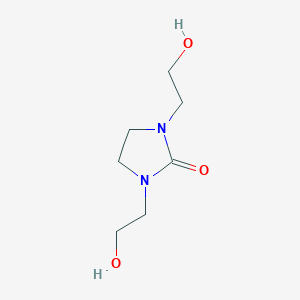

1,3-Bis(2-hydroxyethyl)imidazolidin-2-one

Description

Contextual Significance of Imidazolidin-2-one Frameworks in Organic and Materials Science

The imidazolidin-2-one skeleton, a five-membered cyclic urea (B33335), is a pivotal structural motif in various fields of science. mdpi.com In organic synthesis, these heterocycles are valuable intermediates and chiral auxiliaries, enabling the construction of complex molecular architectures. mdpi.com Their unique structure is found in a wide array of pharmaceuticals and biologically active compounds, highlighting their importance in medicinal chemistry. nih.gov For instance, the imidazolidin-2-one scaffold is a key component in several FDA-approved drugs. nih.gov

In materials science, derivatives of 2-imidazolidinone (also known as ethyleneurea) are utilized for their ability to act as corrosion inhibitors and as intermediates for producing polymers with nitrogen-containing backbones. atamanchemicals.com They are also used in the textile industry as anti-creasing agents and in the production of resins, plasticizers, paints, and adhesives. atamanchemicals.com The capacity of the imidazolidin-2-one structure to engage in a variety of chemical transformations makes it a versatile building block in both synthetic chemistry and material science. atamanchemicals.com

Historical Trajectory of Research on Substituted Imidazolidin-2-ones

Research into imidazolidin-2-ones has evolved significantly over the decades, driven by their utility in diverse applications. The most traditional and straightforward approach to synthesizing the imidazolidin-2-one ring is through the carbonylation of 1,2-diamines. mdpi.comnih.gov This method involves reacting a diamine with a carbonylating agent. Historically, hazardous reagents like phosgene (B1210022) were common, but modern research has focused on developing more sustainable and efficient protocols. researchgate.net

Recent advancements from 2010 to 2018 have emphasized catalytic strategies to access these heterocycles. mdpi.com Key approaches include:

Direct Carbonylation of Diamines: Utilizing safer carbonyl sources like carbon dioxide (CO2), dialkyl carbonates, or oxidative carbonylation with carbon monoxide (CO). mdpi.com

Diamination of Alkenes: This metal-catalyzed strategy involves the addition of two nitrogen atoms from a urea source across a double bond to form the ring. mdpi.com

Intramolecular Hydroamination: The cyclization of linear urea derivatives, such as N-allyl ureas, provides an effective route to the imidazolidin-2-one scaffold. mdpi.com

Aziridine Ring Expansion: The reaction of aziridines with isocyanates can yield imidazolidin-2-one derivatives. google.com

These modern methods, often employing organocatalysis or metal catalysis, offer milder reaction conditions, improved yields, and better environmental profiles compared to older synthetic routes. mdpi.comgoogle.com

Unique Structural Characteristics and Chemical Classifications of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one

1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is a symmetrically substituted heterocyclic compound. Its chemical identity is defined by a combination of its core structure and functional groups.

Chemical Classification: It is classified as a substituted, saturated N-heterocycle. Specifically, it is a derivative of imidazolidin-2-one, which is a cyclic urea. The presence of two hydroxyethyl (B10761427) groups makes it a diol.

Structural Characteristics:

Imidazolidin-2-one Ring: A five-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group (C=O) at position 2. This ring is saturated, meaning there are no double bonds within the ring itself.

Hydroxyethyl Substituents: Two hydroxyethyl (-CH₂CH₂OH) groups are attached to each of the nitrogen atoms of the ring. These groups introduce primary alcohol functionalities into the molecule.

Functionality: The molecule is bifunctional, containing both urea and alcohol groups. The hydroxyl groups can undergo typical alcohol reactions, such as esterification or etherification, while the cyclic urea core imparts specific polarity and hydrogen bonding capabilities.

The symmetrical substitution of the two hydroxyethyl groups on the nitrogen atoms would likely influence its physical properties, such as boiling point and solubility, compared to its mono-substituted counterpart, 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687).

Data Tables

The following tables provide chemical data for the parent compound, 2-Imidazolidinone, and the closely related mono-substituted derivative, 1-(2-Hydroxyethyl)-2-imidazolidinone, to offer context for the chemical family.

Table 1: Properties of 2-Imidazolidinone (Ethyleneurea) Data sourced from multiple references. atamanchemicals.comchemeo.com

| Property | Value |

| CAS Number | 120-93-4 |

| Molecular Formula | C₃H₆N₂O |

| Molecular Weight | 86.09 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 129-132 °C |

Table 2: Properties of 1-(2-Hydroxyethyl)-2-imidazolidinone Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comlookchem.comchemdad.com

| Property | Value |

| CAS Number | 3699-54-5 |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| Appearance | Off-white to yellow solid / liquid (often as solution) |

| Melting Point | 46-49 °C |

| Density | 1.19 g/mL at 25 °C (for 75% solution in water) |

Structure

3D Structure

Properties

CAS No. |

71298-49-2 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1,3-bis(2-hydroxyethyl)imidazolidin-2-one |

InChI |

InChI=1S/C7H14N2O3/c10-5-3-8-1-2-9(4-6-11)7(8)12/h10-11H,1-6H2 |

InChI Key |

PILSZASKQKTAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 1,3 Bis 2 Hydroxyethyl Imidazolidin 2 One

Intentional Synthetic Routes to 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one

The deliberate synthesis of imidazolidin-2-ones, including the 1,3-bis(2-hydroxyethyl) derivative, involves creating a five-membered ring containing a urea (B33335) functional group. Methodologies are often designed to ensure high yields and selectivity. The most common approaches involve the cyclization of appropriate linear precursors.

Catalytic methods offer efficient pathways to imidazolidin-2-ones by lowering the activation energy for the cyclization reaction. A primary strategy is the direct incorporation of a carbonyl group into a 1,2-diamine precursor. mdpi.com For 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, the corresponding diamine would be N,N'-bis(2-hydroxyethyl)ethylenediamine. Various carbonylating agents like phosgene (B1210022), chloroformates, or carbon dioxide can be used, often in the presence of a catalyst. mdpi.com

Heterogeneous catalysts have also proven effective. For instance, γ-Al2O3 has been used to catalyze the formation of the related compound 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol and supercritical CO2 at high temperatures, demonstrating a viable catalytic approach for such structures. mdpi.comresearchgate.net Other catalytic systems, such as those based on copper nitrate (B79036) or ceria nanoparticles, facilitate the reaction of diamines with carbonyl sources like dialkyl carbonates or CO2. mdpi.com Transition metal catalysts, particularly palladium, are employed in the intramolecular diamination of alkenes, representing another advanced catalytic strategy for constructing the imidazolidin-2-one scaffold. mdpi.com

| Catalyst Type | Precursors | Carbonyl Source | General Conditions |

|---|---|---|---|

| Heterogeneous (e.g., γ-Al2O3, CeO2) | 1,2-Diamines | Carbon Dioxide (CO2) | High temperature (e.g., 250°C) mdpi.comresearchgate.net |

| Homogeneous (e.g., Cu(NO3)2) | 1,2-Diamines | Dialkyl Carbonates | Moderate temperatures mdpi.com |

| Transition Metal (e.g., Pd(II)) | Unsaturated Ureas | Internal (from urea) | Mild to moderate conditions mdpi.com |

Base-mediated or base-catalyzed reactions are a cornerstone for the synthesis of substituted imidazolidinones. These pathways often involve the cyclization of a linear urea precursor, such as N,N'-bis(2-hydroxyethyl)urea. The base facilitates the deprotonation of a nitrogen atom, creating a more potent nucleophile that attacks the carbonyl carbon, leading to ring closure.

A patented process describes the production of the related N-(2-hydroxyethyl)-2-imidazolidinone where N,N'-bis(2-hydroxyethyl)urea is heated in the presence of a base catalyst, such as potassium carbonate or sodium carbonate. google.comgoogleapis.com This process can be carried out at temperatures ranging from 120°C to 350°C, with a preferred range around 160°C to 200°C. google.comgoogleapis.com The reaction proceeds via an intramolecular cyclization with the elimination of a water molecule. Organic bases, such as the phosphazene base BEMP, have also been shown to be highly effective organo-catalysts for the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones under ambient conditions. acs.org

Regiocontrol is critical when the precursor molecule has multiple potential cyclization pathways. For a symmetrically substituted precursor like N,N'-bis(2-hydroxyethyl)urea, the primary challenge is to ensure the formation of the five-membered imidazolidin-2-one ring over other potential side reactions or the formation of six-membered rings (oxazinanones).

Strategies involving "transfer of activation" have been developed for the regiocontrolled cyclization of N-(2-hydroxyethyl)ureas. acs.orgresearchgate.net In this approach, a functional group is selectively activated, directing the intramolecular nucleophilic attack to the desired position. By controlling which hydroxyl or amine group is activated, the cyclization can be precisely guided to form the thermodynamically stable five-membered ring. This ensures that the N-1 atom attacks the carbonyl carbon rather than an alternative reaction, leading specifically to the imidazolidin-2-one product. acs.org

Formation as an Unintended Product in Chemical Processes

1,3-Bis(2-hydroxyethyl)imidazolidin-2-one and related cyclic ureas can form as undesirable byproducts in industrial settings, particularly in systems that use alkanolamines at high temperatures.

In post-combustion CO2 capture processes, aqueous amine solutions are used to scrub CO2 from flue gases. hw.ac.uktandfonline.com These systems operate in a cycle involving a low-temperature absorber and a high-temperature stripper (100-150°C) for solvent regeneration. hw.ac.uk Under the high temperatures of the stripper, the amine solvents undergo thermal degradation.

Monoethanolamine (MEA) is a common solvent that degrades to form several byproducts, including the well-documented 1-(2-hydroxyethyl)-imidazolidin-2-one (HEIA). tandfonline.com The formation of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is mechanistically analogous and can occur from the degradation of diethanolamine (B148213) (DEA) or from secondary reactions involving MEA and its degradation products. The pathway likely involves the formation of an intermediate urea, N,N'-bis(2-hydroxyethyl)urea, from the reaction of DEA with CO2 or other amine molecules, which then undergoes intramolecular cyclization at high temperatures to form the stable imidazolidin-2-one ring. utexas.edu

The thermal degradation of alkanolamines in the presence of CO2 is a complex process that leads to solvent loss and the formation of corrosive and volatile byproducts. hw.ac.uk The formation of cyclic ureas like 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is a significant degradation pathway because of the high thermodynamic stability of the five-membered ring structure. utexas.edu

The mechanism typically begins with the formation of a carbamate (B1207046) from the reaction of the amine with CO2. This carbamate can react with another amine molecule to form a linear urea derivative. For diethanolamine (DEA), this would lead to N,N,N'-tris(2-hydroxyethyl)ethylenediamine or N,N'-bis(2-hydroxyethyl)urea. Under the stripping conditions (high temperature and CO2 pressure), this linear urea can undergo an intramolecular cyclization, eliminating a molecule of water or an alcohol to form the stable 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one. This process is often irreversible and represents a permanent loss of the active amine solvent.

| Process Unit | Key Conditions | Precursor Amines | Resulting Byproduct (Example) |

|---|---|---|---|

| Stripper/Regenerator | High Temperature (100-150°C) hw.ac.uk | Monoethanolamine (MEA) | 1-(2-hydroxyethyl)-imidazolidin-2-one (HEIA) tandfonline.com |

| Stripper/Regenerator | Presence of CO2 | Diethanolamine (DEA) | 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one |

| Overall System | Presence of O2, SOx, NOx | Primary and Secondary Amines | Various degradation products, including cyclic ureas hw.ac.uktandfonline.com |

Chemical Reactivity and Transformation Studies of 1,3 Bis 2 Hydroxyethyl Imidazolidin 2 One

Fundamental Reaction Pathways and Mechanisms

The imidazolidin-2-one scaffold is a common structural motif in pharmaceuticals, natural products, and chiral auxiliaries. mdpi.com Its synthesis and reactivity are well-documented, providing insight into the fundamental pathways involving 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one.

The most common approach to forming the imidazolidin-2-one ring is through the direct incorporation of a carbonyl group into 1,2-diamines. mdpi.com In the context of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, a key precursor is N,N'-bis(2-hydroxyethyl)urea. A patented process describes the production of N-(2-hydroxyethyl)-2-imidazolidinone through the base-catalyzed heating of N,N'-bis(2-hydroxyethyl)urea. google.com This suggests a pathway involving an intramolecular cyclization. The mechanism likely proceeds through the deprotonation of one of the urea (B33335) nitrogens by a base, followed by an intramolecular nucleophilic attack of the nitrogen anion on the carbonyl carbon of the urea. This is followed by the elimination of a water molecule to form the cyclic urea.

Alternative synthetic routes to the core imidazolidin-2-one structure include:

Catalytic Diamination of Unsaturated Bonds: This method involves the metal-catalyzed diamination of C-C unsaturated bonds to form the heterocyclic ring. mdpi.com

Catalytic Hydroamination of Unsaturated Ureas: This pathway involves the nucleophilic addition of a nitrogen atom onto an unsaturated C-C bond within a linear urea derivative, leading to cyclization. mdpi.com

Reaction with Carbon Dioxide: The direct reaction of diamine precursors with carbon dioxide offers an environmentally friendly route to the imidazolidin-2-one ring. mdpi.comresearchgate.net

While these methods describe the formation of the core ring, the reactivity of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one itself is expected to be dominated by its two primary alcohol functional groups. These hydroxyl groups can undergo typical alcohol reactions, such as oxidation, esterification, and etherification, without disrupting the stable imidazolidin-2-one ring.

| Reaction Pathway | Description | Key Reagents/Conditions |

|---|---|---|

| Intramolecular Cyclization of Substituted Ureas | A linear urea with appropriate functional groups cyclizes to form the imidazolidin-2-one ring. | Base or acid catalysis, heat. google.comnih.gov |

| Carbonylation of 1,2-Diamines | Direct incorporation of a carbonyl group into a 1,2-diamine precursor. | Carbonylating agents (e.g., CO2, dialkyl carbonates), often with a catalyst. mdpi.com |

| Catalytic Diamination | Metal-catalyzed reaction on unsaturated C-C bonds to form the ring. | Metal catalysts (e.g., Palladium). mdpi.com |

| Intramolecular Hydroamination | Nucleophilic addition of a nitrogen atom to an unsaturated bond within the same molecule. | Alkaline earth or zinc catalysis. mdpi.com |

Derivatization Strategies and Functional Group Interconversions

The two primary hydroxyl groups on the N,N'-substituents of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one are the primary sites for derivatization. These functional groups can be converted into a variety of other functionalities using standard organic synthesis methods, allowing for the creation of a diverse library of derivatives.

Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is typically catalyzed by an acid or a base.

Etherification: Williamson ether synthesis can be employed to convert the hydroxyl groups into ethers. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohols can be oxidized to aldehydes using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). Further oxidation to carboxylic acids can be achieved with stronger oxidizing agents like potassium permanganate (B83412) or chromic acid.

Conversion to Halides: The hydroxyl groups can be converted to alkyl halides, which are versatile intermediates for further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is commonly used for conversion to alkyl chlorides, while phosphorus tribromide (PBr₃) is used for alkyl bromides.

These derivatization strategies allow for the modification of the compound's physical and chemical properties, such as solubility and reactivity, which can be tailored for specific applications.

| Functional Group Interconversion | Reagents | Product |

|---|---|---|

| Esterification | Carboxylic acid (acid catalyst), Acid chloride (base), Anhydride (base) | Ester |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Conversion to Alkyl Chloride | SOCl₂ | Alkyl Chloride |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide |

Stability Profiles and Degradation Kinetics in Diverse Chemical Environments

The stability of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is largely attributed to the robustness of the imidazolidin-2-one ring. Studies on the degradation of monoethanolamine (MEA) in CO2 capture facilities have identified 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) as a stable thermal degradation product, indicating the high stability of the ring structure. sigmaaldrich.comsigmaaldrich.com

Thermal Stability: The thermal degradation of N,N-disubstituted imidazoline (B1206853) derivatives has been studied, showing that the degradation process is complex and compound-specific. lew.ro For some derivatives, thermal degradation occurs in a single step, while for others, it is a multi-step process. lew.ro The onset of thermal degradation for these types of compounds can range from approximately 142°C to 405°C. lew.ro A safety data sheet for the related compound 1-(2-hydroxyethyl)-2-imidazolidinone indicates that it is stable under recommended storage conditions and that hazardous decomposition products include carbon oxides and nitrogen oxides (NOx). scbt.com

Chemical Stability: The imidazolidin-2-one ring is generally stable under neutral and basic conditions. However, under strongly acidic or basic conditions, hydrolysis of the urea linkage can occur, leading to ring-opening. The rate of hydrolysis would depend on the pH and temperature of the environment.

Oxidative Stability: The presence of oxygen and metals can accelerate the degradation of related amine compounds. nih.gov In studies of compounds used for CO2 capture, oxidative degradation was influenced by oxygen concentration and the presence of iron. nih.gov For 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, the primary alcohol groups are susceptible to oxidation, which could be a primary degradation pathway in an oxidative environment.

| Condition | Stability Profile | Potential Degradation Products |

|---|---|---|

| Thermal Stress | The imidazolidin-2-one ring is generally stable. Degradation onset for related compounds is reported between 142-405°C. lew.ro | Carbon oxides, Nitrogen oxides (NOx). scbt.com |

| Acidic Conditions | Potential for hydrolysis and ring-opening of the cyclic urea. | N,N'-bis(2-hydroxyethyl)ethylenediamine, Carbon dioxide. |

| Basic Conditions | Generally stable, but very strong base could promote hydrolysis. | N,N'-bis(2-hydroxyethyl)ethylenediamine, Carbonate. |

| Oxidative Environment | Susceptible to oxidation, particularly at the hydroxyl groups. Degradation can be accelerated by metals like iron. nih.gov | Aldehydes, Carboxylic acids, and further fragmentation products. |

Advanced Characterization and Spectroscopic Analysis of 1,3 Bis 2 Hydroxyethyl Imidazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. Due to the symmetrical nature of the 1,3-disubstitution, the protons of the two hydroxyethyl (B10761427) chains are chemically equivalent. The imidazolidinone ring protons at the C4 and C5 positions are also equivalent.

The spectrum would likely display three main groups of signals:

A triplet corresponding to the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH).

A triplet for the methylene protons attached to the nitrogen atoms of the imidazolidinone ring (N-CH₂-).

A singlet for the methylene protons of the imidazolidinone ring (-CH₂-CH₂-).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₂- (Imidazolidinone ring) | ~3.45 | s | - |

| N-CH₂- | ~3.30 | t | ~5.5 |

| -CH₂-OH | ~3.70 | t | ~5.5 |

| -OH | Variable | br s | - |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, four distinct carbon signals are expected, corresponding to the carbonyl carbon, the two equivalent methylene carbons of the imidazolidinone ring, and the two sets of two equivalent methylene carbons of the hydroxyethyl side chains.

The carbonyl carbon (C=O) of the cyclic urea (B33335) is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms. The methylene carbons of the hydroxyethyl groups will have distinct chemical shifts based on their proximity to the electronegative nitrogen and oxygen atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~163 |

| -CH₂- (Imidazolidinone ring) | ~41 |

| N-CH₂- | ~49 |

| -CH₂-OH | ~60 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. A cross-peak would be expected between the signals of the N-CH₂- and -CH₂-OH protons of the hydroxyethyl side chains, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could help to understand the preferred conformation of the hydroxyethyl side chains relative to the imidazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.45 ppm would correlate with the carbon signal at ~41 ppm.

Vibrational Spectroscopy for Molecular Structure Determination

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The IR spectrum of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one would be dominated by characteristic absorption bands of its functional groups. A strong and broad absorption band is expected in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. The C=O stretching vibration of the cyclic urea will give rise to a strong, sharp absorption band typically in the range of 1680-1720 cm⁻¹. Other significant bands would include C-N stretching and C-H stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | ~3400 | Strong, Broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (urea) | ~1690 | Strong |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch (primary alcohol) | ~1050 | Strong |

Raman spectroscopy, being complementary to IR spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. For 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, the symmetric stretching of the C-N bonds in the ring and the C-C bonds in the side chains would be expected to produce notable Raman signals. The C=O stretching vibration also gives a strong Raman band, though often at a slightly different frequency compared to the IR absorption. The symmetric vibrations of the imidazolidinone ring would also be more prominent in the Raman spectrum.

Interactive Data Table: Expected Raman Shifts for 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

| C-H stretch | 2850-3000 | Strong |

| C=O stretch | ~1685 | Medium-Strong |

| Ring breathing modes | 800-1000 | Medium |

| C-N symmetric stretch | ~1000 | Strong |

Mass Spectrometric Approaches for Molecular Characterization

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one (C₇H₁₄N₂O₃), the molecular weight is 174.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]˙⁺) would be expected at m/z 174.

The fragmentation of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one would likely proceed through several key pathways initiated by the ionization of lone pair electrons on the oxygen or nitrogen atoms. Common fragmentation patterns would involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the hydroxyl group, leading to the loss of a CH₂O radical or a CH₂OH molecule.

Loss of the hydroxyethyl side chains: Cleavage of the N-CH₂ bond could result in the loss of a •CH₂CH₂OH radical (mass = 45) or the elimination of ethenol (CH₂=CHOH, mass = 44).

Ring cleavage: The imidazolidinone ring itself can undergo fragmentation, leading to characteristic ions corresponding to portions of the heterocyclic core.

To illustrate a typical fragmentation pattern for a similar structure, the mass spectrum of the related compound 1-(2-Hydroxyethyl)-2-imidazolidinone (B1346687) (C₅H₁₀N₂O₂, MW = 130.15 g/mol ) can be examined. nist.gov Its spectrum displays key fragments that help in understanding the fragmentation of the N-hydroxyethyl-substituted imidazolidinone core.

Table 1: Major Mass Spectral Fragments of 1-(2-Hydroxyethyl)-2-imidazolidinone nist.gov

| m/z Value | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 130 | ~30 | [C₅H₁₀N₂O₂]˙⁺ (Molecular Ion) |

| 100 | ~5 | [M - CH₂O]˙⁺ |

| 87 | ~100 | [M - CH₂CH₂OH]⁺ |

| 56 | ~85 | [C₂H₄N₂]˙⁺ |

This data is for the related compound 1-(2-Hydroxyethyl)-2-imidazolidinone and serves as an illustrative example.

X-ray Crystallographic Analysis of Solid-State Structures and Related Derivatives

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a solved crystal structure for 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one has not been reported in the primary crystallographic databases.

However, analysis of related structures allows for a theoretical prediction of its solid-state conformation. The central five-membered imidazolidinone ring is expected to be nearly planar. The two N-(2-hydroxyethyl) substituents would introduce significant conformational flexibility. The orientation of these side chains would be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions, particularly hydrogen bonding, within the crystal lattice.

The crystal structure of a thione analogue, 1-(2-Hydroxyethyl)imidazolidine-2-thione , provides insight into the potential packing and conformation of such molecules. In its crystal, the five-membered ring is non-planar, and the structure is dominated by supramolecular layers formed through hydrogen bonds.

Table 2: Illustrative Crystallographic Data for the Related Compound 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one nist.govsigmaaldrich.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2319 (3) |

| b (Å) | 8.0410 (2) |

| c (Å) | 14.2818 (4) |

| β (°) | 108.973 (1) |

| Volume (ų) | 1218.41 (6) |

This data is for a derivative and is presented to exemplify typical crystallographic parameters for this class of compounds.

Analysis of Supramolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of close intermolecular contacts. For 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, the two hydroxyl (-OH) groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the two tertiary nitrogen atoms in the ring can act as hydrogen bond acceptors. This functionality strongly suggests that hydrogen bonding would be the dominant interaction governing its crystal packing.

In the absence of a crystal structure for the title compound, the Hirshfeld surface analysis of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one can be examined as a model system containing the key hydroxyethyl and imidazolidinone moieties. nist.govsigmaaldrich.com The analysis of this derivative confirms that interactions involving hydrogen atoms are predominant in defining the crystal structure.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one nist.govsigmaaldrich.com

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 47.0 |

| O···H / H···O | 16.9 |

| C···H / H···C | 8.0 |

This data is for a derivative and illustrates the types of interactions that are quantified by Hirshfeld surface analysis.

For 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, it is predicted that the O···H/H···O contacts, representing hydrogen bonds, would make a very significant contribution to the Hirshfeld surface, likely forming extensive networks that stabilize the crystal lattice in a three-dimensional array.

Computational and Theoretical Chemistry Investigations of 1,3 Bis 2 Hydroxyethyl Imidazolidin 2 One

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost. For derivatives of imidazolidin-2-one, DFT calculations have been successfully employed to determine optimized molecular geometries and electronic properties.

For instance, studies on related compounds such as 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one have utilized the B3LYP functional with the 6-311G(d,p) basis set to optimize the molecular structure in the gas phase. nih.gov The results from such calculations are often compared with experimental data from X-ray diffraction to validate the computational model. The comparison typically shows good agreement for bond lengths and angles, with minor deviations attributed to the different physical states (gas phase in calculation vs. solid state in experiment). nih.gov

These DFT calculations can also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule.

Table 1: Illustrative Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Related Imidazolidin-2-one Derivative.

| Parameter | Bond/Angle | Experimental Value | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | S1—C6 | 1.748 Å | 1.648 Å |

| Bond Length | S1—C7 | 1.751 Å | 1.671 Å |

| Bond Angle | C11—N3—C9 | 124.9° | 123.3° |

Note: Data is for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one and is presented for illustrative purposes. nih.gov

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method that provides a starting point for more sophisticated calculations. While often less accurate than DFT for many applications, it is still valuable for providing qualitative insights into molecular properties.

In computational studies of related heterocyclic compounds, both DFT and ab initio HF methods have been used to investigate molecular structure, vibrational frequencies, and electronic properties. researchgate.net For 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, ab initio calculations could be employed to determine its equilibrium geometry and to analyze its molecular orbitals and charge distribution.

Theoretical Modeling of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions and the energy changes that occur. For the synthesis of imidazolidin-2-ones, theoretical modeling can identify intermediates, transition states, and activation energies.

A study on the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) from urea (B33335) and N,N'-dimethylethylenediamine using DFT calculations revealed the detailed reaction mechanism. nih.gov The study showed that the reaction proceeds through two key ammonia (B1221849) removal steps. The calculations also highlighted the catalytic role of water, which facilitates proton transfer and significantly lowers the activation barriers. nih.gov Without a catalyst, the activation barriers were found to be around 50 kcal/mol, whereas the presence of water lowered them to approximately 30 kcal/mol. nih.gov

Such theoretical investigations can be extended to model the synthesis of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, providing valuable insights for optimizing reaction conditions and improving yields.

Simulation of Formation and Degradation Pathways (e.g., Thermal Degradation of Related Compounds)

Understanding the formation and degradation of chemical compounds is crucial for their application and environmental impact. A related compound, 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687), has been identified as a thermal degradation product of monoethanolamine (MEA), a chemical used in carbon capture technologies. sigmaaldrich.comchemdad.com

Computational simulations can model the degradation pathways of such compounds. For instance, quantum chemical calculations can be used to explore the potential energy surfaces of degradation reactions, identifying the most likely decomposition routes and the stability of the resulting products. These simulations can help in predicting the long-term stability of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one under various conditions.

Conformational Analysis and Intermolecular Interaction Energy Studies

The three-dimensional shape (conformation) of a molecule and its interactions with neighboring molecules are critical to its physical and biological properties. For flexible molecules like 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, which has two hydroxyethyl (B10761427) side chains, multiple conformations are possible.

Conformational analysis can be performed using computational methods to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments.

Furthermore, studies of intermolecular interactions are important for understanding the properties of the compound in the solid state. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. For 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, Hirshfeld surface analysis has shown that H···H, H···O/O···H, and H···C/C···H interactions are the most significant contributors to the crystal packing. nih.gov

Computational chemistry can also be used to calculate the energies of these intermolecular interactions. For the same benzothiazole (B30560) derivative, the energies of hydrogen bonds were calculated to be in the range of 41.8 to 68.5 kJ/mol. nih.gov

Table 2: Illustrative Intermolecular Interaction Contributions from Hirshfeld Surface Analysis of a Related Imidazolidin-2-one Derivative.

| Interaction Type | Contribution (%) |

| H···H | 47.0 |

| H···O/O···H | 16.9 |

| H···C/C···H | 8.0 |

| H···S/S···H | 7.6 |

Note: Data is for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one and is presented for illustrative purposes. nih.gov

Applied Research Domains of 1,3 Bis 2 Hydroxyethyl Imidazolidin 2 One

Role as a Chemical Building Block in Polymer Synthesis

The presence of two terminal hydroxyl groups makes 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one a theoretical candidate as a diol monomer or a chain extender in polycondensation reactions. These hydroxyl groups can react with compounds containing functional groups like isocyanates or carboxylic acids to form larger polymer chains.

Potential Roles in Polymer Synthesis:

| Polymer Type | Potential Role of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one | Resulting Polymer Linkage |

| Polyurethanes | Diol Chain Extender or Co-monomer | Urethane Linkage |

| Polyesters | Diol Monomer | Ester Linkage |

Applications in Resin and Surface Coating Chemistry

In the field of resins and coatings, molecules with multiple hydroxyl groups often function as crosslinking agents. These agents create chemical bonds between polymer chains, forming a durable three-dimensional network that enhances the coating's physical and chemical properties.

Theoretically, 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one could serve as a crosslinker in curing reactions for various resin systems, such as those based on melamine-formaldehyde or urea-formaldehyde. The hydroxyl groups could react with the resin, contributing to improved hardness, chemical resistance, and adhesion of the final coating. Its cyclic urea (B33335) core might also impart specific properties like improved thermal stability or reduced formaldehyde emissions, a known application of the parent compound, 2-Imidazolidinone. atamankimya.comnih.gov Despite this potential, specific studies confirming its use and effectiveness in coating formulations are absent in the reviewed literature.

Significance in Industrial Process Chemistry and Waste Management

Research into related imidazolidinone compounds provides context for potential applications in industrial settings. For instance, 1-(2-Hydroxyethyl)-2-imidazolidinone (B1346687) has been identified as a degradation product in monoethanolamine (MEA)-based carbon capture systems, indicating the stability of the imidazolidinone ring under certain industrial conditions. sigmaaldrich.comgoogle.com

Given that the parent compound, 2-Imidazolidinone, is utilized as a formaldehyde scavenger in various industries to reduce emissions from resins and adhesives, it is plausible that 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one could perform a similar function. atamankimya.comatamankimya.comatamankimya.com The nitrogen atoms within the ring structure could potentially react with and sequester formaldehyde. However, there is no direct scientific evidence or comparative data to confirm its efficacy in this role.

Utilization in Chemical Scavenging and Remediation Technologies

The primary application in this domain for related compounds is scavenging formaldehyde. Amino-resins used in textiles, construction, and coatings can release formaldehyde, and scavengers are added to reduce these emissions. atamankimya.comatamankimya.com 2-Imidazolidinone is known to be effective in this capacity. atamankimya.comatamankimya.com

While 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one possesses the same core heterocyclic structure, no specific research has been published detailing its performance as a scavenger for formaldehyde, hydrogen sulfide (H₂S), or other industrial contaminants. Its potential effectiveness and reaction mechanisms remain uninvestigated in the available literature.

Precursor and Intermediate Applications in Specialty Chemical Synthesis

Imidazolidin-2-one and its derivatives are recognized as valuable intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and other complex molecules. mdpi.comresearchgate.netatamanchemicals.comnih.gov The reactivity of the imidazolidinone scaffold allows for further chemical modification.

The two hydroxyl groups of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one could be chemically modified, for example, through dehydration to form vinyl groups, creating a divinyl monomer for use in addition polymerization. A patent for the mono-substituted analogue, N-(2-hydroxyethyl)-2-imidazolidinone, describes its use in preparing N-(vinyl)-2-imidazolidinone. google.com By analogy, a similar reaction could be envisioned for the "bis" compound. Furthermore, the hydroxyl groups could be converted to other functional groups, making 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one a potential precursor for a range of specialty chemicals. However, specific examples of its use as an intermediate in the synthesis of other named compounds are not documented in the scientific literature.

Future Research Directions and Unexplored Avenues in 1,3 Bis 2 Hydroxyethyl Imidazolidin 2 One Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes for 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is a paramount objective for future research. Current industrial syntheses often rely on traditional methods that may involve harsh conditions or generate significant waste. The focus will shift towards processes that align with the principles of green chemistry, emphasizing atom economy, the use of renewable resources, and the reduction of hazardous byproducts.

Key research avenues include:

Carbon Dioxide as a C1 Feedstock: Investigating the direct carboxylation of N,N'-bis(2-hydroxyethyl)ethylenediamine with carbon dioxide represents a highly attractive green synthesis route. researchgate.net CO2 is an abundant, non-toxic, and renewable carbon source, and its utilization aligns with global sustainability goals. researchgate.net Research could focus on optimizing catalysts and reaction conditions to achieve high yields and selectivity under milder pressures and temperatures.

Biocatalytic Synthesis: The exploration of enzymatic pathways offers a promising frontier for sustainable production. Lipases or other hydrolases could be screened for their ability to catalyze the formation of the imidazolidinone ring from suitable precursors in aqueous media, thereby avoiding the use of organic solvents and operating under mild physiological conditions.

Flow Chemistry and Process Intensification: Transitioning from batch to continuous flow synthesis can offer superior control over reaction parameters, leading to improved safety, higher yields, and easier scalability. Future studies could design and optimize a flow reactor system for the synthesis of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, potentially integrating catalytic steps and purification into a single, streamlined process.

Interactive Table: Comparison of Potential Green Synthetic Routes

| Methodology | Precursors | Key Advantages | Research Challenges |

| Direct CO2 Fixation | N,N'-bis(2-hydroxyethyl)ethylenediamine, CO2 | Utilizes renewable feedstock, high atom economy, potentially lower waste. | Catalyst development, managing thermodynamic limitations, reaction optimization. |

| Biocatalysis | Bio-derived diamines and carbonyl sources | Mild reaction conditions, high selectivity, biodegradable catalysts (enzymes), aqueous media. | Enzyme discovery and engineering, substrate scope, long-term catalyst stability. |

| Solvent-Free or Aqueous Synthesis | Various precursors | Reduced environmental impact, simplified purification, enhanced safety. | Overcoming solubility issues, developing water-tolerant catalysts. |

| Continuous Flow Synthesis | Optimized precursors for flow | Enhanced safety and control, improved efficiency and scalability, process intensification. | Reactor design, managing potential clogging, integration of downstream processing. |

Design and Synthesis of Advanced Functional Derivatives

The two primary hydroxyl groups of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one serve as versatile handles for chemical modification, enabling the design and synthesis of a wide array of advanced functional derivatives. Future research will likely concentrate on leveraging these reactive sites to create novel polymers, surfactants, and specialized molecules with tailored properties.

Promising areas of investigation include:

Polymer Chemistry: The compound can act as a diol monomer in polymerization reactions. Research into its condensation with diacids or diisocyanates could yield novel polyesters and polyurethanes. The rigid imidazolidinone core could impart unique thermal and mechanical properties to these polymers, making them suitable for applications in high-performance coatings, adhesives, or engineering plastics.

Surfactant Development: Esterification of the hydroxyl groups with long-chain fatty acids could produce non-ionic surfactants. The combination of a polar heterocyclic head and nonpolar alkyl tails suggests potential applications in emulsification, detergency, and personal care formulations.

Cross-linking Agents: Functionalization of the hydroxyl groups to introduce polymerizable moieties, such as acrylates or methacrylates, would create novel cross-linking agents. These derivatives could be incorporated into polymer networks to enhance durability, chemical resistance, and thermal stability in materials like hydrogels and thermosetting resins.

Exploration of Novel Catalytic Systems and Reaction Conditions

Advancing the synthesis of both 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one and its derivatives hinges on the discovery and implementation of more efficient and selective catalytic systems. While traditional catalysts have been employed for the formation of the imidazolidin-2-one ring, significant opportunities exist for improvement. mdpi.com

Future catalytic research should focus on:

Heterogeneous Catalysis: The development of robust, recyclable heterogeneous catalysts is crucial for sustainable industrial processes. Materials such as metal oxides (e.g., γ-Al2O3, CeO2), supported metal nanoparticles, and metal-organic frameworks (MOFs) could offer high activity and selectivity while simplifying product purification. researchgate.netmdpi.com For instance, γ-Al2O3 has been shown to catalyze the formation of a related compound, 1-(2-hydroxyethyl)imidazolidin-2-one, in supercritical CO2. mdpi.com

Organocatalysis: The use of metal-free organocatalysts, such as guanidines and phosphazene bases, presents a green alternative to metal-based systems. researchgate.net These catalysts can activate precursors under mild conditions and are often less toxic and less sensitive to air and moisture.

Nanocatalysis: Nanoparticle-based catalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. Research into magnetic nanoparticles coated with a catalytic layer could facilitate easy catalyst recovery using an external magnetic field, further improving process efficiency. A ZnMnO3@Ni(OH)2 nanocatalyst has been used for synthesizing related thioxoimidazolidinone conjugates. rsc.org

Interactive Table: Emerging Catalytic Systems for Imidazolidin-2-one Synthesis

| Catalyst Type | Examples | Potential Advantages | Future Research Focus |

| Heterogeneous Catalysts | Zeolites, Metal-Organic Frameworks (MOFs), γ-Al2O3, CeO2 | Recyclability, ease of separation, process stability. mdpi.com | Improving long-term stability, enhancing selectivity, application in flow systems. |

| Organocatalysts | Guanidines, Phosphazenes, N-Heterocyclic Carbenes (NHCs) | Metal-free, lower toxicity, mild reaction conditions. researchgate.net | Expanding substrate scope, catalyst immobilization, mechanistic studies. |

| Nanocatalysts | Supported Gold (Au) or Palladium (Pd) nanoparticles, Magnetic Nanoparticles | High activity, large surface area, novel reactivity. | Controlling particle size and shape, preventing leaching, scale-up challenges. |

| Biocatalysts | Immobilized Lipases, Transaminases | High stereoselectivity, green reaction media (water), biodegradable. | Enzyme screening and engineering for non-natural substrates, improving operational stability. |

Integration of Advanced Analytical and Computational Methodologies

To accelerate the discovery and optimization of synthetic routes and novel derivatives, future research must integrate sophisticated analytical and computational tools. These methodologies provide deep mechanistic insights and predictive power that can guide experimental design.

Key integrations include:

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict transition states, and rationalize experimental outcomes like regioselectivity. nih.gov This in silico approach can screen potential catalysts and substrates, saving significant experimental time and resources.

In-Situ Reaction Monitoring: The use of advanced spectroscopic techniques, such as Process Analytical Technology (PAT) employing FT-IR or Raman spectroscopy, allows for real-time monitoring of reaction kinetics and the detection of transient intermediates. This data is invaluable for optimizing reaction conditions and ensuring process consistency.

Advanced Structural Characterization: While standard techniques are effective, future work could employ more advanced methods like solid-state NMR and two-dimensional correlation spectroscopy (2D-NMR) to fully characterize complex derivatives and polymers. researchgate.net X-ray crystallography will remain essential for elucidating the precise three-dimensional structure of crystalline derivatives. researchgate.net

Interdisciplinary Research with Emerging Technologies and Materials Science

The true potential of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one will be realized through its application in interdisciplinary fields, particularly in materials science and emerging technologies. Its unique structure makes it a candidate for creating materials with advanced functionalities.

Future interdisciplinary research directions include:

Smart Materials: Derivatives of the compound could be designed to create "smart" polymers that respond to external stimuli such as pH, temperature, or light. Such materials could find applications in drug delivery systems, sensors, or self-healing materials.

Biomaterials Science: The inherent polarity and potential for hydrogen bonding conferred by the imidazolidinone ring could be exploited to create biocompatible and biodegradable polymers for medical applications, such as surgical sutures, tissue engineering scaffolds, or hydrogels for wound dressing.

CO2 Capture Materials: Given that related imidazolidinones can be formed during amine-based CO2 scrubbing processes, future research could explore the deliberate synthesis of polymers or sorbents based on 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one for post-combustion CO2 capture applications. sigmaaldrich.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via hydroxymethylation of imidazolidin-2-one precursors. Key steps include:

- Reagent Selection : Formaldehyde or paraformaldehyde as hydroxymethylating agents under alkaline conditions (e.g., NaOH) .

- Solvent Optimization : Aqueous or methanol-based solvents at 60–80°C yield higher purity compared to ethanol, which may form side products .

- Catalyst Use : Catalytic bases like triethylamine improve reaction efficiency .

- Yield Monitoring : Post-reaction purification via recrystallization (water/methanol) or column chromatography enhances purity (>95%) .

Q. Which analytical techniques are most effective for characterizing 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry; SHELX programs are widely used for structure refinement .

- IR Spectroscopy : Identifies hydroxyl (-OH, ~3300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- NMR : H NMR shows peaks at δ 3.4–3.8 ppm (CHOH) and δ 4.5–4.7 ppm (imidazolidinone ring protons) .

- Mass Spectrometry : ESI-MS confirms molecular weight (146.14 g/mol) and fragmentation patterns .

Q. How does pH and temperature affect the stability of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one in aqueous solutions?

- Methodological Answer :

- pH Stability : Degrades rapidly under acidic conditions (pH < 3) via retro-hydroxymethylation, releasing formaldehyde. Neutral to alkaline conditions (pH 7–10) enhance stability .

- Thermal Stability : Decomposes above 120°C, forming imidazolidin-2-one and formaldehyde by-products. Storage at 4°C in inert atmospheres (N) minimizes degradation .

Advanced Research Questions

Q. How can 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one be utilized in designing cross-linked polymers for material science applications?

- Methodological Answer :

- Cross-Linking Mechanism : The compound acts as a diol cross-linker in polyurethane or epoxy resins. Hydroxyl groups react with isocyanates or epichlorohydrin under heat (80–100°C) .

- Performance Metrics : Thermosetting polymers exhibit improved tensile strength (15–20% increase) and reduced water absorption due to dense cross-linking .

- Characterization : DMA and TGA assess glass transition temperature (T) and thermal stability .

Q. What coordination chemistry applications exist for 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one with transition metals?

- Methodological Answer :

- Ligand Design : The compound forms five-coordinate complexes with Cu(II) or Fe(III). Equimolar reactions in methanol/water (1:1) yield mononuclear complexes .

- Structural Analysis : X-ray crystallography reveals trigonal bipyramidal geometry (e.g., Cu-Cl bonds at 2.25–2.30 Å) .

- Activity Testing : Such complexes show moderate antitumor activity (IC ~ 50 µM in HeLa cells) via ROS generation .

Q. What are the environmental degradation pathways of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one, and how can they be modeled?

- Methodological Answer :

- Hydrolysis : Dominant pathway in aquatic environments (t = 14 days at pH 7), yielding imidazolidin-2-one and formaldehyde .

- Photodegradation : UV exposure (254 nm) accelerates breakdown, forming nitroso derivatives detected via HPLC-MS .

- OECD Guidelines : Use Test Guideline 307 (soil degradation) to simulate field persistence .

Q. How should researchers address contradictions in reported synthesis yields and stability data?

- Methodological Answer :

- Yield Discrepancies : Compare solvent systems (e.g., methanol vs. ethanol) and catalyst loading. For example, triethylamine (5 mol%) increases yield from 70% to 88% .

- Stability Variations : Replicate studies under controlled humidity (RH < 30%) to minimize hygroscopic decomposition .

- Statistical Tools : Apply ANOVA to assess significance of variables (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.